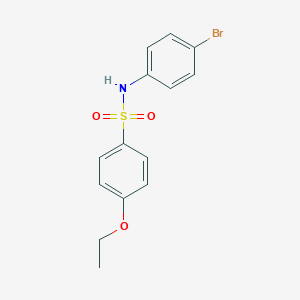
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, also known as AEBSF, is a sulfonamide derivative that is commonly used as a protease inhibitor in biochemical research. It is a synthetic compound that has been extensively studied for its ability to inhibit a wide range of proteases, making it a valuable tool for investigating the role of proteases in various biological processes.
作用機序
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide works by irreversibly binding to the active site of proteases, thereby inhibiting their activity. It forms a covalent bond with the serine residue of the protease, which prevents the protease from cleaving its substrate. This mechanism of action makes N-(4-bromophenyl)-4-ethoxybenzenesulfonamide a potent and selective inhibitor of serine proteases.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several proteases involved in blood coagulation, such as thrombin and factor Xa. N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the activity of proteases involved in fibrinolysis, such as plasmin and urokinase. In addition, N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been found to inhibit the activity of proteases involved in inflammation, such as elastase and cathepsin G.
実験室実験の利点と制限
One advantage of using N-(4-bromophenyl)-4-ethoxybenzenesulfonamide as a protease inhibitor is its broad specificity. It has been shown to inhibit a wide range of proteases, making it a valuable tool for investigating the role of proteases in various biological processes. Another advantage is its irreversibility, which allows for long-term inhibition of protease activity.
However, one limitation of using N-(4-bromophenyl)-4-ethoxybenzenesulfonamide is its potential for off-target effects. Since it is a broad-spectrum inhibitor, it may also inhibit the activity of non-target proteases, leading to unintended effects. Another limitation is its irreversibility, which may make it difficult to study the recovery of protease activity after inhibition.
将来の方向性
There are several future directions for research on N-(4-bromophenyl)-4-ethoxybenzenesulfonamide. One area of interest is the development of more selective protease inhibitors that target specific proteases involved in disease processes. Another area of interest is the use of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide in combination with other protease inhibitors to achieve synergistic effects. Finally, further research is needed to investigate the off-target effects of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide and its potential impact on biological systems.
Conclusion
In conclusion, N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, or N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, is a valuable tool for investigating the role of proteases in various biological processes. Its broad specificity and irreversibility make it a potent and selective inhibitor of serine proteases. While it has advantages and limitations for lab experiments, further research is needed to explore its potential applications in disease research and drug development.
合成法
The synthesis of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-bromophenylsulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 165-168°C.
科学的研究の応用
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been widely used as a protease inhibitor in biochemical research due to its ability to inhibit a wide range of proteases. It has been used to study the role of proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation. N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has also been used to investigate the role of proteases in cancer progression and metastasis.
特性
分子式 |
C14H14BrNO3S |
|---|---|
分子量 |
356.24 g/mol |
IUPAC名 |
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO3S/c1-2-19-13-7-9-14(10-8-13)20(17,18)16-12-5-3-11(15)4-6-12/h3-10,16H,2H2,1H3 |
InChIキー |
HUWPRVNKSVACQM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
![Ethyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B229223.png)
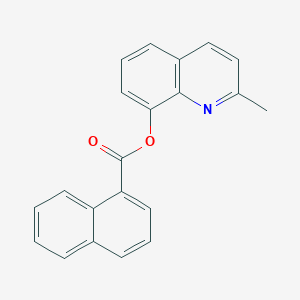
![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
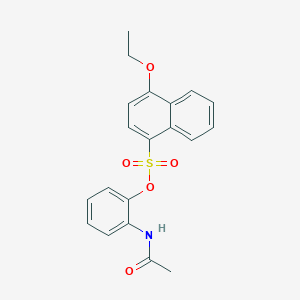
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
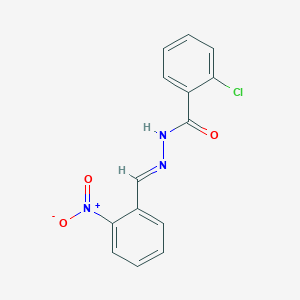
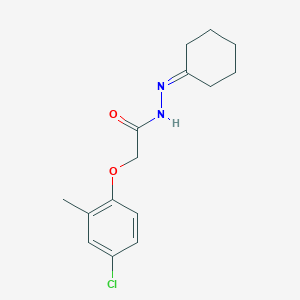
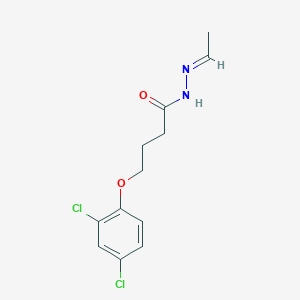
![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229240.png)
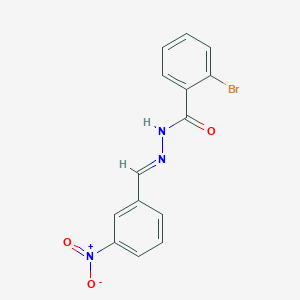
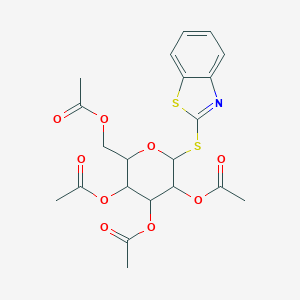
![8,9-dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B229244.png)